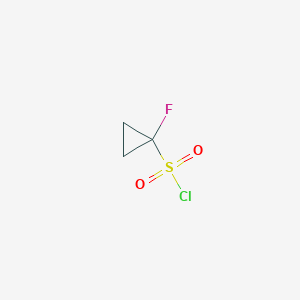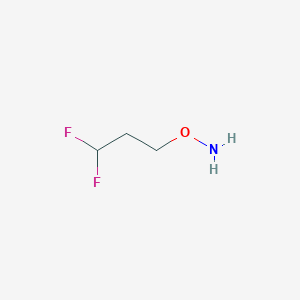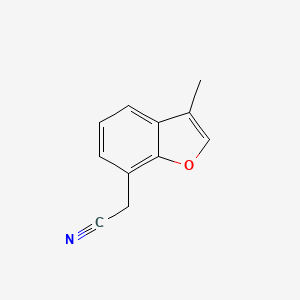
1-fluorocyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorocyclopropane-1-sulfonyl chloride (FCPS) is a highly reactive, sulfur-containing fluorinated compound that has been widely used in the synthesis of organic compounds in the laboratory since the 1950s. It is a versatile reagent with a wide range of applications, including the synthesis of organic compounds, the preparation of polymers, and the synthesis of pharmaceuticals. FCPS is a colorless liquid with a pungent odor and is highly toxic and corrosive.
Mecanismo De Acción
The mechanism of action of 1-fluorocyclopropane-1-sulfonyl chloride is not fully understood. It is known to react with alkenes and alkynes to form cyclopropanes, which can then be further reacted to form other compounds. The reaction is believed to involve the formation of a cyclopropyl cation intermediate, which is then attacked by the this compound, resulting in the formation of the cyclopropane.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known to be highly toxic and corrosive, and should be handled with caution. In addition, this compound has been reported to be a skin and eye irritant, and may cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-fluorocyclopropane-1-sulfonyl chloride in the laboratory is its high reactivity, which allows for the synthesis of a wide range of compounds. In addition, it is relatively inexpensive and easy to handle. However, this compound is highly toxic and corrosive, and should be handled with caution. In addition, it is not suitable for use in biological systems, as it can react with proteins and other biomolecules.
Direcciones Futuras
The use of 1-fluorocyclopropane-1-sulfonyl chloride in the laboratory is expected to continue to increase in the future, as it is a versatile and useful reagent for the synthesis of a wide range of compounds. In addition, research into the mechanism of action of this compound and its biochemical and physiological effects is ongoing. Furthermore, research into the development of more efficient and safer methods of using this compound in the laboratory is also ongoing. Finally, research into the use of this compound in the synthesis of pharmaceuticals and other specialty chemicals is also being conducted.
Métodos De Síntesis
The synthesis of 1-fluorocyclopropane-1-sulfonyl chloride is relatively straightforward and involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with 1-chloro-1-fluorocyclopropane (CFCP). The reaction is carried out in an aprotic solvent, such as dichloromethane, at room temperature. The reaction produces this compound and trifluoromethanesulfonic acid (CF3SO3H) as the by-products.
Aplicaciones Científicas De Investigación
1-fluorocyclopropane-1-sulfonyl chloride has been widely used in the synthesis of organic compounds, including pharmaceuticals, polymers, and other specialty chemicals. It is also used in the synthesis of organofluorine compounds, which are important in the pharmaceutical and agrochemical industries. In addition, this compound is used in the synthesis of polymers, such as polyethylene and polypropylene, as well as in the synthesis of polymers for medical applications.
Propiedades
IUPAC Name |
1-fluorocyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2S/c4-8(6,7)3(5)1-2-3/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXGCCNQRSFJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)












